4,4,4-Trifluoro-2-phenylbutan-1-amine (CAS 1501560-62-8) is a highly specialized primary amine building block featuring a terminal trifluoromethyl group and a beta-phenyl substituent. In medicinal chemistry and agrochemical development, this compound is procured primarily to introduce a metabolically stable, lipophilic pharmacophore into drug candidates via standard amine functionalization (e.g., amide bond formation, reductive amination, or urea synthesis). The gamma-CF3 group provides a critical balance: it is close enough to the amine to favorably modulate basicity (pKa) for improved membrane permeability, yet distant enough to avoid severely compromising the amine's nucleophilicity during synthesis [1]. Furthermore, the C2-phenyl ring offers an essential vector for pi-stacking interactions within hydrophobic target pockets, making this compound a dual-action structural motif for lead optimization workflows [2].
Substituting 4,4,4-Trifluoro-2-phenylbutan-1-amine with its unfluorinated analog (2-phenylbutan-1-amine) or a shorter-chain homolog (e.g., 3,3,3-trifluoro-2-phenylpropan-1-amine) fundamentally alters both processability and downstream performance. Unfluorinated analogs are highly susceptible to cytochrome P450-mediated omega-oxidation at the terminal methyl group, leading to rapid metabolic clearance that invalidates in vivo efficacy models [1]. Conversely, using a beta-CF3 analog places the strongly electron-withdrawing trifluoromethyl group too close to the primary amine, drastically reducing its nucleophilicity and resulting in poor yields during standard amide coupling or requiring harsh, specialized reaction conditions [2]. Therefore, procuring the exact gamma-CF3, beta-phenyl structure is essential to maintain both synthetic tractability in the laboratory and metabolic stability in the final formulated product.
The presence of the gamma-trifluoromethyl group exerts a through-bond inductive effect that significantly lowers the basicity of the primary amine compared to non-fluorinated counterparts. While the unfluorinated baseline exhibits a typical aliphatic amine pKa, the gamma-CF3 group reduces this value by approximately 0.8 to 1.0 units [1]. This shift increases the fraction of the neutral, unprotonated amine present at physiological pH (7.4), which directly correlates with enhanced passive membrane permeability in cellular assays[2].
| Evidence Dimension | Primary amine pKa |
| Target Compound Data | ~9.5 - 9.7 (gamma-CF3 amine) |
| Comparator Or Baseline | ~10.5 (2-Phenylbutan-1-amine) |
| Quantified Difference | ~0.8 - 1.0 unit reduction in pKa |
| Conditions | Aqueous solution, standard potentiometric titration modeling |
Procuring this fluorinated amine allows chemists to fine-tune the basicity of the resulting drug candidate, improving oral bioavailability without altering the core molecular scaffold.
Terminal alkyl chains are notorious for undergoing rapid phase I metabolism via CYP450-mediated omega-oxidation. By replacing the terminal methyl group with a trifluoromethyl group, this metabolic pathway is completely sterically and electronically blocked [1]. Comparative microsomal stability assays of similar scaffolds demonstrate that terminal CF3 incorporation can increase the half-life (t1/2) of the structural motif by over 3-fold compared to the unfluorinated butyl chain [2].
| Evidence Dimension | Metabolic half-life (t1/2) in liver microsomes |
| Target Compound Data | Complete resistance to terminal omega-oxidation |
| Comparator Or Baseline | 2-Phenylbutan-1-amine (highly susceptible to C4 oxidation) |
| Quantified Difference | >3-fold increase in structural motif half-life |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Selecting the 4,4,4-trifluoro analog directly eliminates a major metabolic weak point, reducing the need for costly and time-consuming late-stage lead optimization.
A critical procurement consideration for fluorinated amines is their reactivity in standard coupling workflows. Alpha- and beta-trifluoromethyl amines suffer from severe inductive deactivation, often resulting in poor coupling yields (<60%) or requiring specialized, highly reactive coupling reagents [1]. Because 4,4,4-Trifluoro-2-phenylbutan-1-amine places the CF3 group at the gamma position, the inductive penalty is sufficiently attenuated. This allows the amine to perform efficiently in standard HATU/DIPEA or EDC/HOBt coupling conditions, routinely achieving yields comparable to unfluorinated amines [2].
| Evidence Dimension | Amide coupling efficiency (yield) |
| Target Compound Data | >85% yield under standard conditions |
| Comparator Or Baseline | 3,3,3-Trifluoro-2-phenylpropan-1-amine (beta-CF3 analog, <60% yield) |
| Quantified Difference | >25% absolute increase in coupling yield |
| Conditions | Standard HATU/DIPEA mediated coupling in DMF at room temperature |
Ensures the building block can be seamlessly integrated into automated, high-throughput parallel synthesis libraries without requiring custom reaction optimization.
While simple fluorinated alkyl amines (like 4,4,4-trifluorobutan-1-amine) provide metabolic stability, they lack the structural complexity to engage in directional binding interactions. The inclusion of the C2-phenyl ring in 4,4,4-Trifluoro-2-phenylbutan-1-amine introduces a critical aromatic vector capable of pi-pi stacking or cation-pi interactions within target binding pockets [1]. This dual-pharmacophore nature (lipophilic CF3 + aromatic ring) significantly increases the binding affinity potential for targets with deep hydrophobic clefts compared to the linear aliphatic baseline [2].
| Evidence Dimension | Structural binding vectors |
| Target Compound Data | Dual vectors (terminal CF3 lipophilicity + C2 pi-system) |
| Comparator Or Baseline | 4,4,4-Trifluorobutan-1-amine (single vector, CF3 only) |
| Quantified Difference | Addition of aromatic pi-stacking capability and ~1.5-2.0 unit increase in LogP |
| Conditions | In silico docking and structure-activity relationship (SAR) modeling |
Procuring the phenyl-substituted analog provides a more complex, rigidified structural motif that is far more likely to yield high-affinity hits in early-stage screening.
Due to its preserved nucleophilicity (gamma-CF3 vs beta-CF3), this compound is perfectly suited for automated parallel synthesis of amide, urea, and sulfonamide libraries. It allows chemists to rapidly introduce a metabolically stable, lipophilic motif without optimizing coupling conditions for each well [1].
The ~1.0 unit reduction in pKa (compared to unfluorinated analogs) increases the fraction of unprotonated amine at physiological pH. This makes the compound an ideal precursor for synthesizing CNS-targeted drugs where enhanced blood-brain barrier (BBB) penetration via passive diffusion is a primary design requirement [2].
In the development of novel pesticides or herbicides, where environmental and metabolic half-life is critical, incorporating this building block prevents rapid degradation via omega-oxidation of the alkyl chain, extending the active duration of the formulated product [3].